Dec-9-en-1-amine hydrochloride
Overview
Description
Dec-9-en-1-amine hydrochloride is an organic compound with the molecular formula C10H21N·HCl. It is a derivative of dec-9-en-1-amine, where the amine group is protonated and paired with a chloride ion. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Mechanism of Action
Target of Action
Similar compounds, such as amines, are known to interact with various biological targets, including receptors, enzymes, and ion channels .
Mode of Action
Amines typically interact with their targets through non-covalent interactions, such as hydrogen bonding, ionic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation or activity of the target, thereby influencing cellular processes .
Biochemical Pathways
Amines are involved in a wide range of biochemical processes, including neurotransmission, cell growth, and differentiation .
Pharmacokinetics
Amines are generally well-absorbed and can distribute throughout the body due to their small size and polarity .
Result of Action
Amines can influence a variety of cellular processes, including cell growth, differentiation, and neurotransmission .
Action Environment
The action, efficacy, and stability of Dec-9-en-1-amine hydrochloride can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment .
Biochemical Analysis
Biochemical Properties
Dec-9-en-1-amine hydrochloride plays a significant role in biochemical reactions, particularly those involving amine groups. It interacts with enzymes such as amine oxidases, which catalyze the oxidation of amines to aldehydes, releasing hydrogen peroxide in the process. This interaction is crucial for the regulation of polyamine levels within cells, which are important for cell growth and differentiation .
Additionally, this compound can interact with proteins involved in signal transduction pathways. For example, it may bind to receptors or enzymes that modulate the activity of downstream signaling molecules, thereby influencing cellular responses to external stimuli .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with amine oxidases can lead to changes in the levels of reactive oxygen species (ROS) within cells, which can affect cell proliferation and apoptosis .
Moreover, this compound may impact gene expression by interacting with transcription factors or other regulatory proteins. This can result in the upregulation or downregulation of specific genes, thereby altering cellular functions and metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as a substrate for amine oxidases, leading to the production of aldehydes and hydrogen peroxide. This reaction can result in the inhibition or activation of other enzymes, depending on the cellular context .
Furthermore, this compound can modulate the activity of signaling proteins by binding to their active sites or allosteric sites. This can lead to changes in the phosphorylation status of these proteins, thereby influencing their activity and downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under normal storage conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response . At very high doses, this compound can exhibit toxic or adverse effects, including cell death and tissue damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amine metabolism. It interacts with enzymes such as amine oxidases and monoamine oxidases, which catalyze the oxidation of amines to aldehydes . This reaction is important for the regulation of polyamine levels and the maintenance of cellular homeostasis . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or through passive diffusion . Once inside the cell, the compound can interact with binding proteins that facilitate its localization to specific cellular compartments . This distribution is important for its biological activity, as it determines the sites of action within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Alternatively, it may be found in the cytoplasm or nucleus, where it can interact with various signaling proteins and transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dec-9-en-1-amine hydrochloride can be synthesized through the reaction of dec-9-en-1-amine with hydrochloric acid. The general reaction involves the protonation of the amine group by hydrochloric acid, resulting in the formation of the hydrochloride salt. The reaction is typically carried out in an aqueous or alcoholic solution at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound involves the large-scale reaction of dec-9-en-1-amine with hydrochloric acid. The process is optimized for high yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Dec-9-en-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various alkylated and acylated derivatives.
Scientific Research Applications
Dec-9-en-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Dec-9-en-1-amine: The parent compound without the hydrochloride group.
Dec-9-en-1-ol: An alcohol derivative with similar structural features.
Dec-9-en-1-nitrile: A nitrile derivative with a similar carbon chain length.
Uniqueness
Dec-9-en-1-amine hydrochloride is unique due to its protonated amine group, which enhances its solubility in water and its reactivity in various chemical reactions. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
dec-9-en-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-2-3-4-5-6-7-8-9-10-11;/h2H,1,3-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGOSRAUORTJAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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